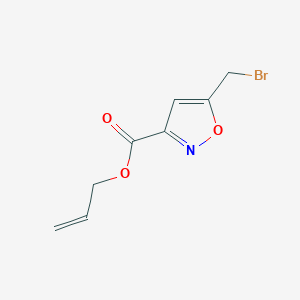

Allyl 5-(bromomethyl)isoxazole-3-carboxylate

CAS No.: 833445-84-4

Cat. No.: VC20318874

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 833445-84-4 |

|---|---|

| Molecular Formula | C8H8BrNO3 |

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | prop-2-enyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H8BrNO3/c1-2-3-12-8(11)7-4-6(5-9)13-10-7/h2,4H,1,3,5H2 |

| Standard InChI Key | NQQLQOYPMBTEMD-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(=O)C1=NOC(=C1)CBr |

Introduction

Structural and Chemical Properties

Allyl 5-(bromomethyl)isoxazole-3-carboxylate belongs to the isoxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of 246.06 g/mol . The IUPAC name is prop-2-enyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate, reflecting the allyl ester and bromomethyl substituents. Key structural features include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 833445-84-4 | |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | |

| SMILES | C=CCOC(=O)C1=NOC(=C1)CBr | |

| InChI Key | NQQLQOYPMBTEMD-UHFFFAOYSA-N |

The bromomethyl group at position 5 enhances electrophilic reactivity, enabling nucleophilic substitutions, while the allyl ester provides sites for oxidation or cross-coupling reactions.

Synthesis and Industrial Preparation

The synthesis of allyl 5-(bromomethyl)isoxazole-3-carboxylate typically involves bromination of precursor isoxazole derivatives. A validated method employs N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN) in carbon tetrachloride at reflux. This protocol achieves moderate to high yields (60–75%) and avoids polybromination byproducts. Industrial-scale production utilizes continuous flow reactors to optimize temperature control and reaction efficiency.

Alternative routes include:

-

Cyclocondensation: Reaction of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds to form the isoxazole core, followed by bromination .

-

Esterification: Direct esterification of 5-(bromomethyl)isoxazole-3-carboxylic acid with allyl alcohol using DCC/DMAP coupling .

Reactivity and Functionalization

The compound’s bromomethyl and allyl groups enable diverse transformations:

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) to yield functionalized isoxazoles. For example, reaction with piperazine generates intermediates for kinase inhibitors .

Oxidation and Reduction

-

Oxidation: The allyl group is oxidized to glycidate esters using mCPBA, forming epoxides useful in polymer chemistry.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to β-enaminones, precursors for heterocyclic scaffolds .

Cross-Coupling Reactions

Suzuki–Miyaura couplings with aryl boronic acids introduce aromatic substituents, enhancing bioactivity in drug candidates .

Applications in Pharmaceutical Research

Alzheimer’s Disease Therapeutics

Recent studies hybridize allyl 5-(bromomethyl)isoxazole-3-carboxylate with indole moieties to create multitarget-directed ligands (MTDLs). Compound 5d (derived from this intermediate) inhibits acetylcholinesterase (AChE, IC₅₀ = 29.46 µM) and β-secretase (BACE1, IC₅₀ = 2.85 µM), addressing both cholinergic dysfunction and amyloid pathology in Alzheimer’s disease .

Antimicrobial Agents

The isoxazole core exhibits intrinsic antimicrobial activity. Derivatives bearing quinolone substituents show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Material Science

The allyl group facilitates polymerization into heat-resistant resins used in coatings and adhesives.

Comparative Analysis with Analogues

| Compound | Molecular Formula | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) |

|---|---|---|---|

| Allyl 5-(bromomethyl)isoxazole-3-carboxylate | C₈H₈BrNO₃ | 29.46 | 2.85 |

| Ethyl 5-(bromomethyl)isoxazole-3-carboxylate | C₇H₈BrNO₃ | 45.21 | 4.12 |

| Methyl 5-(bromomethyl)isoxazole-3-carboxylate | C₆H₆BrNO₃ | 52.89 | 5.67 |

The allyl derivative’s superior activity stems from enhanced membrane permeability due to the allyl group’s lipophilicity .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume